An In-depth Technical Guide on the Chemical Properties of (R)-2-(Isoindolin-2-yl)butan-1-ol
An In-depth Technical Guide on the Chemical Properties of (R)-2-(Isoindolin-2-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound featuring an isoindoline moiety linked to a butanol backbone.[1] This structure suggests potential applications in medicinal chemistry and organic synthesis, leveraging the biological activities associated with the isoindoline scaffold and the reactive hydroxyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, hypothesized synthesis and purification methods, spectroscopic characteristics, potential biological activities, and safety information. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles information from analogous compounds and general chemical principles to serve as a valuable resource for researchers.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of (R)-2-(Isoindolin-2-yl)butan-1-ol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | (2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol | [1] |
| CAS Number | 135711-18-1 | [1] |
| Appearance | Predicted to be a solid or oil | - |
| Melting Point | 56-61 °C | [1] |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents and sparingly soluble in water. | [1] |
| Specific Optical Rotation | -16° to -20° (c=1.3 in ethanol at 20°C) | [1] |
Synthesis and Purification
Hypothesized Synthesis Protocol: Asymmetric Synthesis
The synthesis would likely involve a two-step process: the asymmetric synthesis of (R)-2-aminobutan-1-ol followed by N-alkylation with a suitable isoindoline precursor.
Step 1: Asymmetric Synthesis of (R)-2-aminobutan-1-ol
A common method for preparing chiral amino alcohols is the reduction of the corresponding chiral amino acid.
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Reaction: Reduction of (R)-2-aminobutanoic acid.
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Reagents: Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent.
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Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
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Procedure:
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(R)-2-aminobutanoic acid is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
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The reaction mixture is then refluxed for several hours to ensure complete reduction.
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After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
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The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).
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The solvent is removed under reduced pressure to yield crude (R)-2-aminobutan-1-ol.
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Step 2: N-Alkylation of Isoindoline
The synthesized chiral amino alcohol can then be used to alkylate isoindoline.
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Reaction: Nucleophilic substitution of a leaving group on a 1,2-bis(halomethyl)benzene derivative by (R)-2-aminobutan-1-ol.
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Reagents: 1,2-bis(bromomethyl)benzene, (R)-2-aminobutan-1-ol, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Procedure:
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To a solution of 1,2-bis(bromomethyl)benzene in acetonitrile, triethylamine and (R)-2-aminobutan-1-ol are added.
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The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
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The solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.
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Purification Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Purification of the final product to separate the desired (R)-enantiomer from any racemic mixture and other impurities would likely be achieved using chiral HPLC.
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Stationary Phase: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns are commonly used for separating enantiomers of compounds with amine and alcohol functionalities.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds.
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Detection: UV detection at a wavelength where the aromatic isoindoline moiety absorbs (e.g., ~254 nm).
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General Procedure:
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The crude product is dissolved in a small amount of the mobile phase.
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The solution is injected onto the chiral HPLC column.
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An isocratic elution is performed with the optimized mobile phase composition.
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Fractions corresponding to the peak of the desired (R)-enantiomer are collected.
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The solvent is evaporated from the collected fractions to yield the purified product.
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Spectroscopic Characterization
While specific spectra for (R)-2-(Isoindolin-2-yl)butan-1-ol are not available, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline ring, the benzylic protons of the isoindoline, the protons of the butanol chain, and a broad singlet for the hydroxyl proton. The chirality of the molecule will likely result in diastereotopic protons for the benzylic CH₂ groups, leading to more complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons, the benzylic carbons, and the carbons of the butanol side chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit the following characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[1]
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
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C-N stretching vibrations around 1200-1350 cm⁻¹.
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C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.
Potential Biological Activities and Signaling Pathways
The isoindoline scaffold is present in a number of biologically active compounds, suggesting that (R)-2-(Isoindolin-2-yl)butan-1-ol may also possess interesting pharmacological properties.
Anticancer Activity
Derivatives of isoindoline have demonstrated potential as anticancer agents. The proposed mechanisms of action for some isoindoline-containing compounds involve the induction of apoptosis and necrosis in cancer cells.
A general experimental workflow to assess anticancer activity would involve:
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Cell Viability Assays: Treating various cancer cell lines with the compound at different concentrations and measuring cell viability using assays like the MTT or XTT assay.
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Apoptosis Assays: Investigating the induction of apoptosis using techniques such as flow cytometry with Annexin V/Propidium Iodide staining.
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Mechanism of Action Studies: Further studies could explore the specific molecular targets and signaling pathways involved, such as the inhibition of specific kinases or effects on cell cycle regulation.
Neuroprotective Effects
Certain isoindoline derivatives have been suggested to have neuroprotective properties. The potential mechanisms could involve antioxidant effects, modulation of neurotransmitter systems, or interaction with specific receptors or enzymes in the central nervous system.
A potential signaling pathway that could be modulated by a neuroprotective compound is the Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress.
Safety and Handling
Based on safety data for similar butanol and amine-containing compounds, (R)-2-(Isoindolin-2-yl)butan-1-ol should be handled with care.
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Hazards: May cause skin and eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4] Flammable liquid and vapor are potential hazards for similar butanols.[2][3][4]
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Precautions:
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted properties, along with hypothesized experimental protocols and potential biological activities. While specific experimental data for this compound is currently scarce, the information presented here, based on analogous structures and general chemical principles, should serve as a solid foundation for future research endeavors. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.
